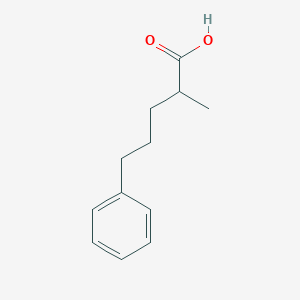

2-Methyl-5-phenylpentanoic acid

Overview

Description

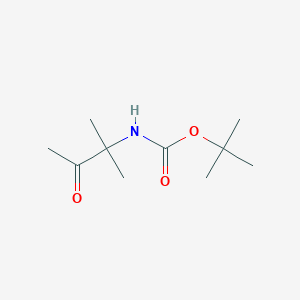

2-Methyl-5-phenylpentanoic acid is an organic compound with the molecular formula C12H16O2 . It is a viscous pale yellow oil that crystallizes on standing at room temperature overnight .

Synthesis Analysis

The synthesis of 2-Methyl-5-phenylpentanoic acid involves refluxing ethyl (E)-2-methyl-5-phenyl-2-pentenoate with potassium hydroxide in a mixture of water and methanol for 3 hours . The mixture is then cooled and washed with ether .Molecular Structure Analysis

The molecular weight of 2-Methyl-5-phenylpentanoic acid is 192.25 g/mol. The IUPAC Standard InChI is InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) .Physical And Chemical Properties Analysis

2-Methyl-5-phenylpentanoic acid is a liquid at room temperature . It has a molecular weight of 192.26 .Scientific Research Applications

Synthesis and Chemical Reactions

- 2-Methyl-5-phenylpentanoic acid has been used in the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. A method for the synthesis and resolution of these acids without drastic acid treatment has been developed (Shimohigashi et al., 1976).

- It is also a key intermediate in the alternative synthesis of the floral fragrance Rosaphen®. The synthesis involves asymmetric hydrogenation in the presence of a ruthenium catalyst containing chiral ferrocenyl phosphine (Matteoli et al., 2011).

Biochemical Studies

- The determination of the absolute configuration of a related compound, 3-hydroxy-5-phenylpentanoic acid, was achieved after enzymatic hydrolysis and subsequent identification by HPLC. This study contributes to understanding the stereochemistry of similar compounds (Ganci et al., 2000).

- In another study, the metabolism of biphenyl by Mycobacterium sp. resulted in the formation of 5-oxo-5-phenylpentanoic acid as a major metabolite. This research provides insights into the microbial degradation pathways of aromatic compounds (Moody et al., 2002).

Chemical Properties and Analysis

- A method was developed for analyzing methylpentanoic acids, including 2-methylpentanoic acid, in wine and other alcoholic beverages. This research is significant for understanding the flavor compounds in alcoholic beverages (Gracia-Moreno et al., 2015).

Safety and Hazards

The safety information for 2-Methyl-5-phenylpentanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

2-methyl-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(12(13)14)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZIHXOIQJBLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-phenylpentanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride](/img/structure/B3378454.png)

![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3378563.png)